Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate
Beschreibung
Eigenschaften
IUPAC Name |
methyl 4-[[2-[(4-hydroxy-2,3-dihydrochromen-4-yl)methylamino]-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6/c1-27-19(25)13-6-8-14(9-7-13)22-18(24)17(23)21-12-20(26)10-11-28-16-5-3-2-4-15(16)20/h2-9,26H,10-12H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSXDKPRGZVGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Chroman-4-ol Scaffold Formation
The chroman-4-ol core is synthesized via acid-catalyzed cyclization of 2-(2-hydroxyaryl)ethanol derivatives. For example, 2-(2,4-dihydroxyphenyl)ethanol undergoes cyclization in the presence of sulfuric acid (H₂SO₄) at 80–100°C to yield 4-hydroxychroman. Alternative methods utilize Lewis acids like boron trifluoride etherate (BF₃·OEt₂) for improved regioselectivity.
Introduction of the Aminomethyl Group
The hydroxyl group at position 4 of chroman-4-ol is functionalized via a two-step process:
- Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine converts the hydroxyl to a tosylate group.
- Nucleophilic substitution : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) yields the azide intermediate, which is reduced to the primary amine using hydrogen gas (H₂) and palladium on carbon (Pd/C).
Key reaction conditions:
- Tosylation: 0–5°C, 2 hours, 85% yield.
- Azide reduction: 25°C, 1 atm H₂, 90% yield.
Synthesis of Methyl 4-(2-oxoacetamido)benzoate
Methyl 4-aminobenzoate Preparation
Methyl 4-nitrobenzoate is reduced to the corresponding amine using catalytic hydrogenation (H₂, 50 psi, 25°C, Pd/C) in methanol. Yields typically exceed 95%.
Glyoxylamide Formation
The amine reacts with ethyl oxalyl chloride in dichloromethane (DCM) under inert conditions (N₂ atmosphere) to form the glyoxylamide. Triethylamine (Et₃N) is used as a base to neutralize HCl byproducts.
Optimized conditions:
- Molar ratio (amine:oxalyl chloride): 1:1.2.
- Temperature: 0°C to room temperature.
- Yield: 82–88% after recrystallization from ethyl acetate.
Coupling of Chroman-4-ylmethylamine and Glyoxylamide
Amide Bond Formation
The final coupling employs carbodiimide-mediated activation. A mixture of chroman-4-ylmethylamine, methyl 4-(2-oxoacetamido)benzoate, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and hydroxybenzotriazole (HOBt) in DMF is stirred at 25°C for 12–24 hours.
Critical parameters:
- Molar ratio (amine:glyoxylamide): 1:1.1.
- Solvent: Anhydrous DMF.
- Yield: 75–80% after silica gel chromatography.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach combines chroman-4-ol tosylation, azide substitution, and Staudinger reaction with a glyoxylamide-phosphine conjugate. This method reduces purification steps but requires precise stoichiometric control.
Solid-Phase Synthesis
Immobilization of methyl 4-aminobenzoate on Wang resin enables iterative coupling with glyoxylic acid and chroman-4-ylmethylamine. While scalable, this method is limited by resin loading capacity (0.5–1.2 mmol/g).
Analytical Data and Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm.
Industrial-Scale Considerations
Cost-Effective Modifications
Environmental Impact
Waste streams containing DMF are treated via distillation recovery (85% efficiency), aligning with green chemistry principles.
Challenges and Optimization Strategies
Steric Hindrance Mitigation
Bulky substituents on the chroman scaffold necessitate elevated temperatures (50–60°C) during coupling. Microwave-assisted synthesis (100°C, 30 minutes) improves yields by 12%.
Protecting Group Strategies
Temporary protection of the chroman-4-ol hydroxyl with tert-butyldimethylsilyl (TBDMS) groups prevents undesired side reactions during amination. Deprotection using tetrabutylammonium fluoride (TBAF) restores the hydroxyl functionality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the chromanone ring can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chromanone scaffold allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Benzoate Ester Family
Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate (C1)
- Structure: Contains a quinoline-piperazine-benzoate scaffold.
- Key Differences: Lacks the hydroxychroman group and acetamido bridge. Instead, it features a piperazine linker and a quinoline moiety.
- Synthesis : Prepared via crystallization in ethyl acetate, yielding yellow/white solids with confirmed purity via ¹H NMR and HRMS .
- Applications: Likely explored for antimicrobial or anticancer activity due to quinoline’s known bioactivity.
Methyl 4-Acetamido-2-Hydroxybenzoate
- Structure : Simpler benzoate with acetamido and hydroxyl groups at positions 4 and 2.
- Key Differences : Absence of the chroman ring and oxoacetamido linkage.
- Synthesis: Derived from 4-aminosalicylic acid via acetylation, with applications in intermediate synthesis for pharmaceuticals .
Methyl 4-((2-((2,4,6-Trioxo-tetrahydropyrimidin-5(6H)-ylidene)methyl)phenoxy)methyl)benzoate
- Structure: Features a trioxo-tetrahydropyrimidine group linked via a phenoxy-methyl bridge.
Functional Group Analysis
Physicochemical and Crystallographic Properties
- Crystallinity : Compounds like C1–C7 form yellow/white solids with defined melting points, while the target compound’s hydroxychroman group may enhance crystallinity due to hydrogen bonding .
- Planarity : X-ray data for methyl 4-(4-methylbenzamido)benzoate () shows coplanar carboxamide and benzene rings, suggesting similar planarity in the target compound’s acetamido bridge .
Biologische Aktivität
Methyl 4-(2-(((4-hydroxychroman-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by a methyl ester group, a chroman moiety, and an amide linkage, which contribute to its biological properties. The synthesis typically involves the reaction of 4-hydroxychroman derivatives with appropriate acylating agents under controlled conditions.
Synthetic Route Example:
- Starting Materials: 4-Hydroxychroman-4-ylmethylamine and 2-oxoacetamido benzoate.
- Reagents: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
- Conditions: Reactions are generally performed in anhydrous solvents at room temperature.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chroman have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Recent studies have explored the anticancer properties of related compounds. For example, methyl derivatives of chroman have demonstrated cytotoxic effects on cancer cell lines, inducing apoptosis through various pathways, including the modulation of reactive oxygen species (ROS) levels and mitochondrial dysfunction.
Table 1: Summary of Biological Activities
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Activity: The hydroxyl groups in the chroman structure can scavenge free radicals, reducing oxidative stress.
- Enzyme Inhibition: Compounds may inhibit specific enzymes involved in cellular signaling pathways relevant to cancer proliferation.
- Cell Cycle Arrest: Some studies suggest that these compounds can induce cell cycle arrest at various phases, leading to reduced tumor growth.
Study on Antileishmanial Activity
A notable study evaluated the antileishmanial effects of a structurally similar compound, demonstrating significant activity against both promastigote and amastigote forms of Leishmania donovani. The study highlighted that the compound induced an apoptosis-like death in parasites, suggesting its potential as a therapeutic agent in leishmaniasis treatment .
Cytotoxicity Assessment
In another research effort, derivatives of this compound were tested for cytotoxicity against human cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth and induce apoptosis through ROS-mediated pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
